Tert-butyl 1,1-difluoro-5-azaspiro[2.3]hexane-5-carboxylate
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Overview
Description
Tert-butyl 1,1-difluoro-5-azaspiro[2.3]hexane-5-carboxylate is a chemical compound with the molecular formula C10H15F2NO2. It is known for its unique spirocyclic structure, which includes a nitrogen atom and two fluorine atoms.
Preparation Methods
The synthesis of tert-butyl 1,1-difluoro-5-azaspiro[2.3]hexane-5-carboxylate typically involves multiple steps. One common method starts with the reaction of a suitable amine with a difluorocyclopropane derivative. The reaction conditions often require the use of a base, such as sodium hydride, and an organic solvent like tetrahydrofuran. The intermediate product is then treated with tert-butyl chloroformate to yield the final compound .
This may include the use of continuous flow reactors and automated synthesis equipment to improve yield and efficiency .
Chemical Reactions Analysis
Tert-butyl 1,1-difluoro-5-azaspiro[2.3]hexane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxide derivatives, while reduction produces amine derivatives .
Scientific Research Applications
Tert-butyl 1,1-difluoro-5-azaspiro[2.3]hexane-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 1,1-difluoro-5-azaspiro[2.3]hexane-5-carboxylate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets, potentially leading to increased biological activity .
Comparison with Similar Compounds
Tert-butyl 1,1-difluoro-5-azaspiro[2.3]hexane-5-carboxylate can be compared with other spirocyclic compounds, such as:
Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate: This compound has an oxygen atom in place of one of the carbon atoms in the spirocyclic ring, leading to different chemical properties and reactivity.
Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate:
The uniqueness of this compound lies in its difluoro substitution, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
tert-butyl 2,2-difluoro-5-azaspiro[2.3]hexane-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO2/c1-8(2,3)15-7(14)13-5-9(6-13)4-10(9,11)12/h4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOLBYXEJDSMHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC2(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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